5-Iodo-2-methoxy-3-(trifluoromethyl)benzoic acid
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Overview
Description
5-Iodo-2-methoxy-3-(trifluoromethyl)benzoic acid is an organic compound with significant interest in various scientific fields due to its unique chemical structure. The presence of iodine, methoxy, and trifluoromethyl groups on the benzoic acid backbone imparts distinct chemical properties, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methoxy-3-(trifluoromethyl)benzoic acid typically involves the iodination of a methoxybenzoic acid derivative followed by the introduction of the trifluoromethyl group. One common method includes:
Iodination: Starting with 2-methoxybenzoic acid, iodine and an oxidizing agent such as nitric acid are used to introduce the iodine atom at the 5-position.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions, often involving a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-methoxy-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The methoxy group can be oxidized to a carboxyl group, and the trifluoromethyl group can undergo reduction under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Iodo-2-methoxy-3-(trifluoromethyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Iodo-2-methoxy-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The methoxy group can undergo metabolic transformations, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-5-(trifluoromethyl)benzoic acid: Similar structure but with different substitution patterns.
2-Hydroxy-5-iodo-3-(trifluoromethyl)benzoic acid: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
5-Iodo-2-methoxy-3-(trifluoromethyl)benzoic acid is unique due to the combination of iodine, methoxy, and trifluoromethyl groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C9H6F3IO3 |
---|---|
Molecular Weight |
346.04 g/mol |
IUPAC Name |
5-iodo-2-methoxy-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H6F3IO3/c1-16-7-5(8(14)15)2-4(13)3-6(7)9(10,11)12/h2-3H,1H3,(H,14,15) |
InChI Key |
BMDXNAMGZCFUIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1C(F)(F)F)I)C(=O)O |
Origin of Product |
United States |
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